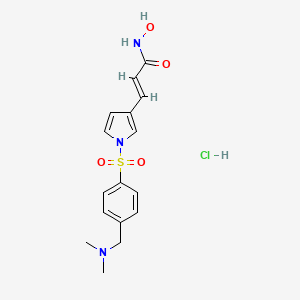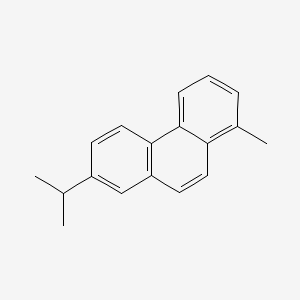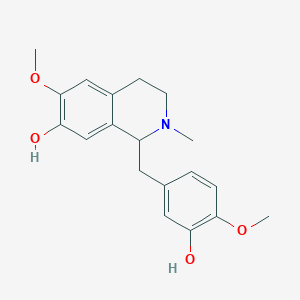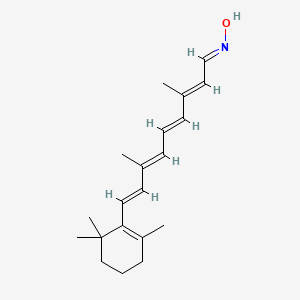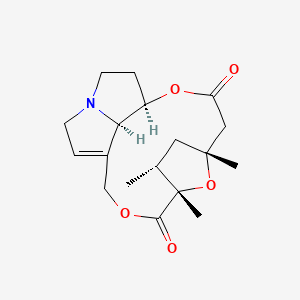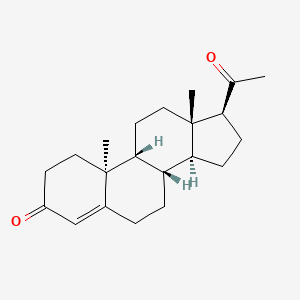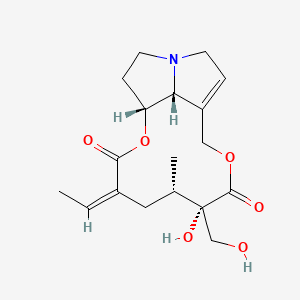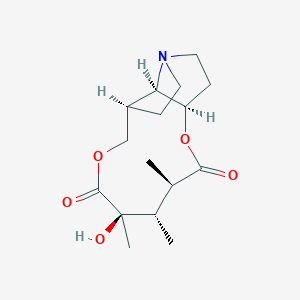
(2R,3R,4R)-2,3,4,5-四羟基戊醛
描述
D-ribopyranose is a D-ribose and the D-enantiomer of ribopyranose. It is a ribopyranose and a D-ribose. It is an enantiomer of a L-ribopyranose.
Ribose is under investigation in clinical trial NCT01727479 (Ribose and Sport Performance).
Ribose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-Ribose is a natural product found in Streptomyces sporangiiformans, Cannabis sativa, and Tamarix aphylla with data available.
A pentose active in biological systems usually in its D-form.
See also: ... View More ...
科学研究应用
溶解度和化学相互作用
- 测定了各种糖类的溶解度,包括 (2R,3S,4R)-2,3,4,5-四羟基戊醛(木糖),溶于乙醇-水溶液中。研究结果表明,溶解度随温度和乙醇质量分数而变化。该研究还探索了木糖和甘露糖溶解度的预测模型,为工业应用和理论建模提供了有价值的数据 (Gong, Wang, Zhang, & Qu, 2012).
合成和分子转化
- 研究详细阐述了对映纯氨基二环氧化物转化为对映纯 3,5-二羟基-3-氨基哌啶,展示了该过程的完全区域选择性和高产率。这种转化对于合成复杂分子结构具有重要意义,可能有助于药物开发和化学合成 (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).
制药工艺优化
- 一项研究重点关注火用能分析,用于选择制药生产中的分离工艺,特别是分离非对映异构体的混合物。它强调了工业过程中资源效率的重要性,并提供了优化制药生产技术的见解 (Dewulf, Van de Vorst, Aelterman, De Witte, Vanbaelen, & Langenhove, 2007).
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal involves the oxidation of a suitable starting material to form the desired compound.", "Starting Materials": [ "D-Glucose", "Nitric acid", "Sodium nitrite", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "D-Glucose is first converted to D-glucosamine by reaction with nitric acid and sodium nitrite.", "D-glucosamine is then treated with sodium borohydride to form D-glucitol.", "D-glucitol is oxidized with nitric acid and sodium nitrite to form (2R,3R,4R)-2,3,4,5-tetrahydroxypentanal.", "The reaction mixture is neutralized with sodium hydroxide and the product is purified by recrystallization from water." ] } | |
CAS 编号 |
50-69-1 |
分子式 |
C5H10O5 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
(3R,4R,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |
InChI 键 |
SRBFZHDQGSBBOR-SOOFDHNKSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |
SMILES |
O=C[C@@H]([C@@H]([C@@H](CO)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)O)O)O)O |
外观 |
Solid powder |
熔点 |
98.5 °C |
| 50-69-1 | |
物理描述 |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
D Ribose D-Ribose Ribose |
蒸汽压力 |
0.00000085 [mmHg] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is aldehydo-D-ribose commonly utilized in synthetic chemistry?
A1: Aldehydo-D-ribose serves as a key starting material for constructing various C-nucleosides. Researchers have employed reactions like coupling with acetylenic Grignard reagents [], reacting with lithiated pyridine derivatives [, ], and utilizing phosphonium ylides [] to introduce diverse functionalities at the anomeric carbon of the sugar molecule.
Q2: What are some notable derivatives of aldehydo-D-ribose and their applications?
A2: Several protected derivatives of aldehydo-D-ribose, like 2,3:4,5-di-O-isopropylidene-aldehydo-D-ribose [, ] and 2,4:3,5-di-O-benzylidene-aldehydo-D-ribose [, ], are frequently used. These protecting groups help control the reactivity and stereochemistry during synthetic transformations, facilitating the synthesis of complex molecules like C-glycosyl nucleosides [] and substituted pyridine-C-nucleosides [].
Q3: Can you explain the significance of benzyloxy group participation in aldehydo-D-ribose chemistry?
A3: Research has shown that the benzyloxy group at the 4-position in suitably protected aldehydo-D-ribose derivatives can participate in intramolecular displacement reactions [, ]. This participation leads to the formation of furanoid products with high regioselectivity, as observed in the synthesis of 2,3,5-tri-O-benzyl-α(and β)-D-ribofuranosylethyne []. This understanding of neighboring group participation is crucial for planning efficient synthetic routes.
Q4: What challenges are associated with synthesizing specific isomers of aldehydo-D-ribose derivatives?
A4: Controlling the stereochemistry during the synthesis of aldehydo-D-ribose derivatives can be challenging. For instance, reactions with phosphonium ylides often result in mixtures of cis and trans isomers of terminal-unsaturated sugars []. Researchers utilize various techniques, including careful selection of reaction conditions and reagents, to optimize the yield of desired isomers.
Q5: Are there any examples of aldehydo-D-ribose derivatives being used in the development of potential pharmaceutical agents?
A5: Yes, aldehydo-D-ribose derivatives have shown promise in medicinal chemistry. For example, researchers have synthesized 5-[2-(guanin-9-yl)- and 5-[2-(2-aminopurin-9-yl)ethyl]-2-D-ribo-(1′,2′,3′,4′-tetrahydroxybutyl)-1,3-dioxane, potential prodrugs of the antiviral drug penciclovir, starting from 2,3,4,5-tetra-O-acetyl-aldehydo-D-ribose []. This highlights the potential of aldehydo-D-ribose derivatives as scaffolds for developing novel therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
